(+)-Jasmonic acid

Beschreibung

Eigenschaften

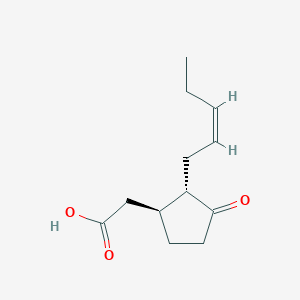

Molekularformel |

C12H18O3 |

|---|---|

Molekulargewicht |

210.27 g/mol |

IUPAC-Name |

2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m0/s1 |

InChI-Schlüssel |

ZNJFBWYDHIGLCU-CMIOBCHKSA-N |

SMILES |

CCC=CCC1C(CCC1=O)CC(=O)O |

Isomerische SMILES |

CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)O |

Kanonische SMILES |

CCC=CCC1C(CCC1=O)CC(=O)O |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Role in Plant Stress Responses

Abiotic Stress Mitigation

(+)-Jasmonic acid is pivotal in enhancing plant tolerance to abiotic stresses such as salinity, drought, and heavy metal toxicity. Research has demonstrated that exogenous application of jasmonic acid can significantly improve the salt tolerance of wheat by modulating gene expression and enhancing antioxidant enzyme activities. For instance, a study showed that treating wheat seedlings with jasmonic acid led to decreased levels of malondialdehyde and hydrogen peroxide, thereby improving their tolerance to salt stress .

Biotic Stress Defense

In addition to abiotic stress, this compound is integral in plant defense mechanisms against biotic stressors, including herbivores and pathogens. It activates signaling pathways that induce the expression of defense-related genes. For example, jasmonic acid treatment has been shown to enhance resistance against insect pests by promoting the synthesis of defensive compounds .

Applications in Agriculture

Crop Improvement

The application of jasmonic acid in agriculture has shown promising results in improving crop yield and quality. It has been observed that jasmonic acid can enhance the synthesis of secondary metabolites such as phenolic acids and flavonoids in various crops, leading to improved nutritional quality and resistance to pests .

Case Study: Tomato Plants

In a study focusing on tomato plants, the application of methyl jasmonate (a derivative of jasmonic acid) resulted in increased concentrations of sugars and anthocyanins, enhancing both flavor and nutritional value . This illustrates the potential for jasmonic acid to be utilized as a natural growth regulator in sustainable agriculture.

Therapeutic Potential

Anti-Cancer Properties

Recent research has highlighted the therapeutic potential of this compound and its derivatives in medicine. Studies indicate that methyl jasmonate can induce apoptosis in cancer cells by increasing reactive oxygen species levels . This property suggests that jasmonic acid could be explored as a potential anti-cancer agent.

Anti-Inflammatory Effects

Additionally, extracts rich in jasmonic compounds have shown anti-inflammatory properties, making them candidates for developing new therapeutic agents for inflammatory diseases .

Table 1: Effects of this compound on Plant Stress Responses

| Stress Type | Plant Species | JA Concentration | Observed Effects |

|---|---|---|---|

| Salt Stress | Wheat | 100 μM | Increased salt tolerance; reduced oxidative stress |

| Drought Stress | Maize | 50 μM | Enhanced water retention; improved growth |

| Heavy Metal | Tomato | 200 μM | Reduced metal uptake; increased antioxidant activity |

Table 2: Therapeutic Applications of this compound

Q & A

Q. How can researchers optimize (+)-jasmonic acid (JA) production in microbial or plant systems for experimental use?

Methodological Answer: Response Surface Methodology (RSM) is a statistical approach to optimize JA production by analyzing cumulative effects of nutritional parameters (e.g., carbon/nitrogen sources, pH). For example, Lasiodiplodia theobromae static fermentation showed a 3.5-fold increase in JA yield when parameters like glucose and MgSO₄ were optimized . Key steps include:

- Central Composite Design (CCD): Define variable ranges (e.g., 0.0172–0.0830 mM JA concentrations, 1.6–54.4 hours exposure times).

- ANOVA Analysis: Identify significant factors (e.g., glucose concentration impacts JA biosynthesis more than pH).

- Validation: Confirm predicted yields via controlled bioreactor trials.

Q. What experimental methods are used to assess JA’s role in plant drought stress responses?

Methodological Answer: Combine transcriptomics and Gene Ontology (GO) enrichment analysis to identify JA-associated drought-response genes. For instance:

- GO Terms: ‘JA biosynthetic process’, ‘response to oxidative stress’, and ‘regulation of stomatal movement’ are enriched under drought .

- Key Assays:

Q. How do researchers validate JA’s involvement in systemic acquired resistance (SAR)?

Methodological Answer:

- Pathogen Challenge: Infect Arabidopsis with Pseudomonas syringae and measure JA/SA levels via HPLC.

- Mutant Analysis: Compare SAR in npr1 (SA-insensitive) and jar1 (JA-insensitive) mutants. cpr5/cpr6 mutants show JA/ET-dependent SAR suppression by ein2 .

- Gene Expression: qRT-PCR for JA-responsive markers (e.g., LOX3, VSP2) .

Advanced Research Questions

Q. How can molecular docking simulations resolve JA’s interaction with prostaglandin receptors in neuroinflammation studies?

Methodological Answer:

- Structural Alignment: Use jFATCAT-rigid algorithms to identify homology between JA and prostaglandin E2 (PGE2) receptors (e.g., EP4) .

- Docking Parameters:

- Software: SwissDock with ΔG (binding energy) thresholds (e.g., Δ = -8.65 kcal/mol for EP4).

- Validation: Cotreat JA with PGE2; observe competitive inhibition of cAMP pathways in neuronal cells .

Q. What strategies address contradictions in JA biosynthesis pathway data?

Methodological Answer: Contradictions arise from tissue-specific isoforms (e.g., OPR1/OPR2 in roots vs. leaves) or alternative pathways (16:3 trienoic acid route). Approaches include:

Q. How can researchers dissect JA-ABA crosstalk in stomatal closure?

Methodological Answer:

- Pharmacological Inhibition: Apply JA synthesis inhibitors (e.g., IBU) to salt-stressed maize. IBU reduces CAT/APX activity and proline levels, reversing LaCl3-induced JA-mediated salt tolerance .

- Kinase/Phosphatase Assays: Test ABI2 phosphatase activity in JA-treated guard cells. ABI2 co-localizes with ABA receptors, suggesting shared signaling nodes .

- Dual-Luciferase Reporters: Monitor MYC2 (JA) and ABF2 (ABA) promoter activity in cotreated plants .

Critical Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.